6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and pyrrolidine, which undergo various condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole or pyridazine rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: The aromatic ring and nitrogen atoms in the triazole and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridine
- 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
Uniqueness
The uniqueness of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the combination of the triazolopyridazine core with the dimethoxyphenyl and pyrrolidinyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5O2/c1-23-14-5-3-11(9-15(14)24-2)13-4-6-16-19-20-17(22(16)21-13)12-7-8-18-10-12/h3-6,9,12,18H,7-8,10H2,1-2H3 |
InChI Key |
VOENMYALFVYTMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2)OC |
Origin of Product |
United States |
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